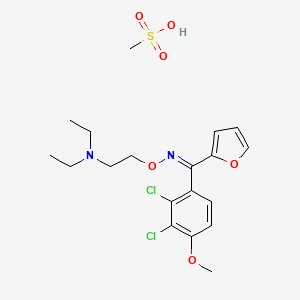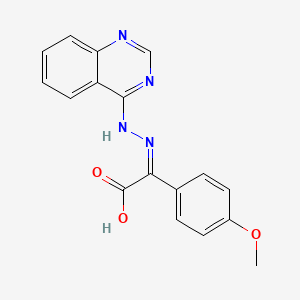
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-(4-quinazolinylhydrazinylidene)acetic acid is a member of quinazolines.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds derived from (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have been investigated for their analgesic properties. In particular, studies have shown that certain derivatives demonstrate notable analgesic activity, which could be beneficial in pain management (Alagarsamy et al., 2011); (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Properties: These compounds also exhibit anti-inflammatory activities, making them potential candidates for treating inflammation-related conditions (V. Alagarsamy et al., 2007).
Antimicrobial and Antifungal Potential
- Antibacterial and Antifungal Activities: Certain metal complexes of (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have shown effectiveness against various microbial strains, indicating their potential as antimicrobial and antifungal agents (M. Hussien et al., 2017).
Antihistaminic and Sedative Effects
- H1-antihistaminic Activity: Derivatives of this compound have demonstrated significant H1-antihistaminic activity, suggesting their usefulness in allergy treatment. One such compound was found to be more potent than the reference standard chlorpheniramine maleate (V. Alagarsamy et al., 2009).
Anticancer Research
- Anticancer Properties: There is growing evidence of the anticancer activities of these compounds. Certain derivatives have displayed excellent to moderate anti-proliferative activity against various cancer cell lines (M. Awad et al., 2018); (Yumiko Suzuki et al., 2020).
Anxiolytic and Antidepressant Effects
- Psychotropic Properties: Research indicates that some derivatives have anxiolytic and antidepressant properties, which could make them viable options for treating certain psychological disorders (Иван Николаевич Тюренков et al., 2013); (I. N. Tyurenkov et al., 2013).
properties
Product Name |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)15(17(22)23)20-21-16-13-4-2-3-5-14(13)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-15- |
InChI Key |
KZEPPMVJOZODEK-HKWRFOASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/NC2=NC=NC3=CC=CC=C32)/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=NC=NC3=CC=CC=C32)C(=O)O |
solubility |
48.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
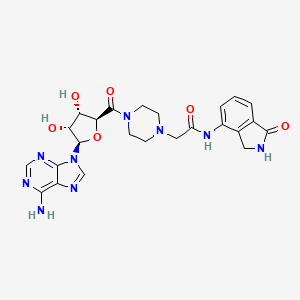
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
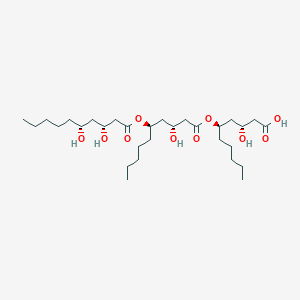
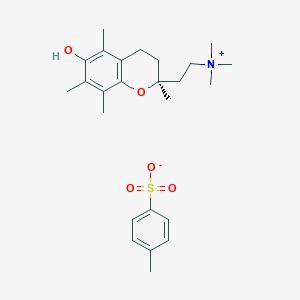
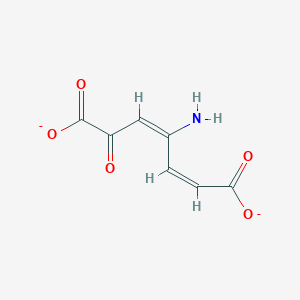
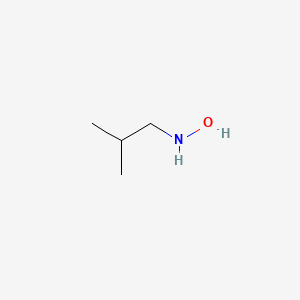
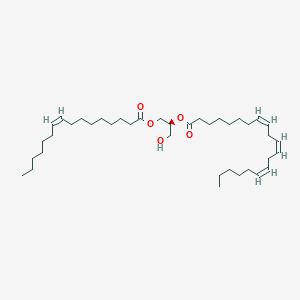
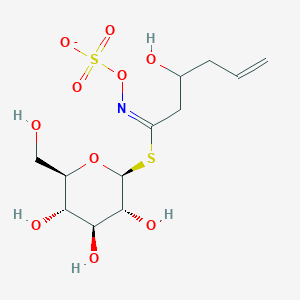
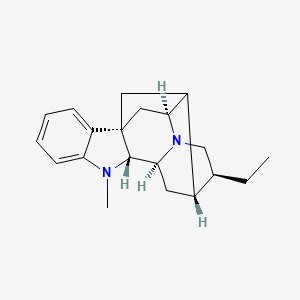
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
